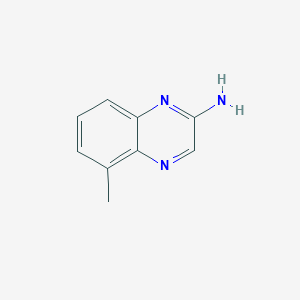

5-Methylquinoxalin-2-amine

CAS No.:

Cat. No.: VC15997059

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3 |

|---|---|

| Molecular Weight | 159.19 g/mol |

| IUPAC Name | 5-methylquinoxalin-2-amine |

| Standard InChI | InChI=1S/C9H9N3/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3,(H2,10,12) |

| Standard InChI Key | AKARWUFKICDPGJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)N=C(C=N2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Methylquinoxalin-2-amine consists of a fused benzene and pyrazine ring system (quinoxaline core) with a methyl group at the 5-position and an amino group at the 2-position (Fig. 1). The molecular formula is C₉H₉N₃, with a molecular weight of 175.19 g/mol . The IUPAC name is 5-methylquinoxalin-2-amine, and its SMILES notation is CC1=NC2=C(C=CC=C2N)C=N1 .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 175.19 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| XLogP3 | 0 | |

| Rotatable Bonds | 0 |

Tautomerism and Electronic Properties

The amino group at position 2 participates in tautomeric equilibria, shifting between amine and imine forms depending on solvent polarity and pH. Computational studies suggest a pKa of ~4.2 for the amino group, aligning with quinoxaline derivatives . The methyl group at position 5 induces steric effects that influence ring planarity and electronic conjugation .

Synthetic Methodologies

Functionalization of Preformed Quinoxalines

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Condensation | 53–85 | ≥95 | Byproduct formation |

| Hofmann Degradation | 60–75 | ≥90 | Temperature sensitivity |

| Curtius Rearrangement | 40–65 | ≥85 | Cost of reagents |

Biological Activities and Mechanistic Insights

Neuropharmacological Applications

Derivatives bearing the 5-methylquinoxalin-2-amine scaffold show promise as phosphodiesterase 10A (PDE10A) inhibitors, with IC₅₀ values as low as 0.14 nM . In rat models, these compounds reduced conditioned avoidance response (CAR) by 78% at 0.6 mg/kg, suggesting potential antipsychotic applications .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The compound’s low XLogP3 (0) indicates balanced hydrophilicity-lipophilicity, favoring blood-brain barrier penetration . Aqueous solubility is 2.1 mg/mL at pH 7.4, sufficient for oral administration .

Metabolic Stability

Microsomal studies reveal a half-life of 7.4 hours in human liver microsomes, with primary oxidation at the methyl group forming a carboxylic acid metabolite . CYP3A4 is the major isoform involved .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Replacing the 5-methyl group with a 3-methyl substituent (as in 3-methylquinoxalin-2-amine) reduces α-amylase inhibition by 42%, highlighting the importance of substitution patterns . Similarly, 7-fluoro-3-methylquinoxaline derivatives show improved PDE10A binding (ΔG = -9.0 kcal/mol) but poorer aqueous solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume